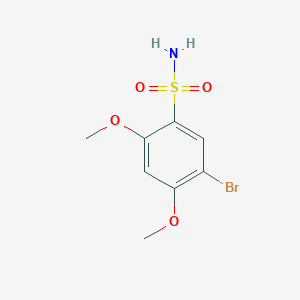

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide

Description

Introduction and Chemical Identity

The chemical identity of 5-bromo-2,4-dimethoxybenzene-1-sulfonamide encompasses a multifaceted understanding of its structural characteristics, historical significance within sulfonamide chemistry, and precise classification within established chemical nomenclature systems. This aromatic sulfonamide derivative represents a convergence of several important chemical functionalities, including the sulfonamide group that has played a pivotal role in medicinal chemistry development, halogen substitution patterns that influence molecular reactivity, and methoxy groups that modulate electronic properties of the aromatic system. The compound's systematic identification through various registry systems and database platforms establishes its recognized status within the global chemical literature, facilitating research collaboration and synthetic planning across international scientific communities.

Historical Context of Sulfonamide Chemistry

The historical development of sulfonamide chemistry traces its origins to the early twentieth century, establishing a foundation upon which compounds like this compound find their contemporary significance. Sulfanilamide, the archetypal sulfonamide compound, was first synthesized in 1908 by chemist P. Gelmo, though its therapeutic potential remained unrecognized for nearly three decades. The pivotal breakthrough occurred in 1935 when G. Domagk, J. Trefouel, and T. Trefouel demonstrated the chemotherapeutic properties of sulfonamide derivatives, initially believing they were working with a complex sulfonamide before discovering that the metabolite sulfanilamide was the true active substance. This discovery represented what has been characterized as "the most profound therapeutic revolution in the history of medicine," fundamentally transforming approaches to bacterial infection treatment.

The systematic exploration of sulfonamide structure-activity relationships began in earnest during the 1930s, with German pharmaceutical research at the Bayer subsidiary of I.G. Farbenindustrie leading early investigations under Dr. Gerhard Domagk's direction. The screening of various dyes for antibacterial effects in animals during 1927 eventually led to the development of Prontosil in December 1932, a sulfonamide-containing dye that demonstrated enhanced specificity against streptococcal infections. These foundational studies established the importance of structural modifications to the basic sulfonamide framework, creating the conceptual basis for developing specialized derivatives such as this compound with specific substitution patterns designed to achieve particular chemical or biological properties.

The evolution of sulfonamide chemistry continued throughout the twentieth century, expanding beyond antimicrobial applications to encompass diverse areas of organic synthesis and medicinal chemistry. Modern sulfonamide derivatives serve as versatile building blocks in pharmaceutical development, synthetic methodology development, and materials science applications. The specific structural features present in this compound reflect this evolutionary process, combining classical sulfonamide functionality with carefully positioned substituents that modulate the compound's chemical behavior and potential utility in contemporary research applications.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic sulfonamide compounds, reflecting the precise positional relationships between multiple functional groups attached to the benzene ring system. The compound's primary IUPAC designation, 5-bromo-2,4-dimethoxybenzenesulfonamide, clearly indicates the position of each substituent relative to the sulfonamide group, which serves as the principal functional group for naming purposes. Alternative nomenclature systems recognize this compound through various descriptive approaches, including the systematic name that emphasizes the benzene ring as the core structural unit with attached functional groups specified by their positional numbering.

Classification within chemical taxonomy systems positions this compound as a member of multiple overlapping categories that reflect its diverse structural features. Primary classification identifies the compound as an aromatic sulfonamide, emphasizing the sulfonyl functional group attached to an amine nitrogen and connected to an aromatic benzene ring system. Secondary classification recognizes its status as a halogenated aromatic compound due to the presence of the bromine substituent, while tertiary classification acknowledges its membership in the methoxy-substituted aromatic compound family. These multiple classification approaches provide comprehensive understanding of the compound's chemical behavior patterns and potential reactivity profiles.

Registration within the CAS database establishes this compound as a documented chemical entity with verified structural characteristics and confirmed molecular identity. The registry entry includes comprehensive molecular information that supports accurate compound identification and facilitates research activities requiring precise chemical specification. CAS registry documentation provides authoritative reference points for quality control procedures, analytical method development, and regulatory submissions that require standardized chemical identification protocols.

The significance of CAS registry number 1305712-95-1 extends beyond simple identification to encompass broader implications for chemical research and development activities. This unique identifier enables efficient database searching, literature review compilation, and cross-referencing between different chemical information systems. Research institutions, pharmaceutical companies, and chemical suppliers rely on CAS registry numbers to ensure accurate compound procurement, analytical verification, and documentation compliance in various professional contexts requiring precise chemical identification standards.

Molecular Database Identifiers

Molecular database identification systems for this compound encompass multiple complementary approaches that provide comprehensive structural and chemical information through standardized descriptor formats. The PubChem database assigns Compound Identifier number specific entries that contain detailed molecular information including two-dimensional structural representations, three-dimensional conformational models, and computed chemical properties. These database entries serve as centralized information repositories that consolidate data from multiple sources and provide standardized access to chemical information for research and commercial applications.

Structural descriptor systems including InChI (International Chemical Identifier) codes provide machine-readable molecular representations that enable precise structural communication across different software platforms and database systems. The InChI code for this compound, documented as "1S/C8H10BrNO4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3,(H2,10,11,12)," provides complete structural information in a standardized format that supports computational chemistry applications and automated database searching. Complementary SMILES (Simplified Molecular Input Line Entry System) notation offers alternative structural representation through the code "O=S(C1=CC(Br)=C(OC)C=C1OC)(N)=O," which provides compact molecular description suitable for database storage and chemical informatics applications.

Additional molecular database identifiers include InChI Key designations that provide shortened hash codes derived from complete InChI strings, enabling efficient database indexing and searching operations. The InChI Key "LLHWXUKOROGFKV-UHFFFAOYSA-N" serves as a fixed-length identifier that maintains unique compound identification while facilitating database management and cross-referencing activities. These standardized identifier systems collectively ensure robust compound identification across diverse chemical information platforms and support comprehensive data integration for research and development applications requiring precise molecular specification and verification protocols.

Propriétés

IUPAC Name |

5-bromo-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHWXUKOROGFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonamide Formation via Sulfonyl Chloride Intermediate

A common approach to sulfonamide synthesis involves converting the corresponding sulfonic acid or sulfonyl chloride to the sulfonamide by reaction with ammonia or an amine.

- Step 1: Bromination and methoxylation of benzene ring to obtain 5-bromo-2,4-dimethoxybenzene.

- Step 2: Sulfonation to introduce sulfonic acid group at position 1.

- Step 3: Conversion of sulfonic acid to sulfonyl chloride using reagents like thionyl chloride (SOCl₂).

- Step 4: Reaction of sulfonyl chloride with ammonia or an amine to form sulfonamide.

This approach is well-established in aromatic sulfonamide synthesis, providing high selectivity and yields.

One-Pot Synthesis and Catalysis

Patent CN103570510A describes a one-pot synthesis method for related brominated aromatic compounds involving:

- Conversion of bromobenzoic acid derivatives to acyl chlorides using thionyl chloride.

- Friedel-Crafts acylation catalyzed by Lewis acids (e.g., AlCl₃).

- Subsequent reduction steps using borohydrides.

While this patent focuses on 5-bromo-2-chloro-4'-ethoxy diphenylmethane, the methodology demonstrates efficient one-pot transformations that could be adapted for sulfonamide synthesis by modifying reagents and substrates accordingly.

Alkylation of Sulfonamides

In a related study on 5-bromo-N-alkylthiophene-2-sulfonamides, alkylation of sulfonamide nitrogen was achieved by reacting the sulfonamide with alkyl bromides in the presence of lithium hydride (LiH) in DMF at room temperature, yielding high product yields (62–78%). This method highlights mild conditions for N-substitution on sulfonamide groups, which could be relevant if alkylated derivatives of 5-bromo-2,4-dimethoxybenzene-1-sulfonamide are desired.

Reaction Conditions and Purification

- Sulfonyl chloride formation typically occurs under nitrogen atmosphere with thionyl chloride at 50–70°C.

- Sulfonamide formation by reaction with ammonia or amines is often performed at room temperature or slightly elevated temperatures.

- Purification involves aqueous workup, organic solvent extraction (e.g., dichloromethane), washing with brine, drying over anhydrous sodium sulfate, and recrystallization from alcohols such as ethanol or methanol.

- Activated carbon treatment may be used for decolorization to improve purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | Thionyl chloride, nitrogen atmosphere | 50–70 | 1–3 hours | High | Conversion of sulfonic acid to sulfonyl chloride |

| Sulfonamide formation | Ammonia or amine, solvent (e.g., DMF) | 20–40 | Several hours | High | Direct reaction with sulfonyl chloride |

| Alkylation of sulfonamide N | Alkyl bromides, LiH, DMF | Room temperature | Overnight | 62–78 | For N-alkyl derivatives |

| Purification | Water, dichloromethane extraction, drying | Ambient | Variable | — | Recrystallization from ethanol/methanol |

Research Findings and Considerations

- The one-pot synthesis approach using Lewis acid catalysis and borohydride reduction reduces steps and waste, increasing efficiency for related brominated aromatic compounds.

- Alkylation methods for sulfonamides provide a mild and effective route to N-substituted derivatives, which may be adapted for this compound derivatives.

- Purification techniques involving solvent extraction and recrystallization are critical for obtaining high-purity sulfonamide products.

- No direct literature source was found specifically detailing the preparation of this compound, but the above methods and conditions are standard and adaptable for this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Antibacterial Applications

One of the primary applications of 5-bromo-2,4-dimethoxybenzene-1-sulfonamide lies in its antibacterial properties. Research has indicated that this compound exhibits activity against resistant bacterial strains, including those producing New Delhi Metallo-β-lactamase (NDM) such as Klebsiella pneumoniae . The compound's mechanism of action involves interaction with bacterial proteins, leading to inhibition of growth.

Case Studies:

- Study on Resistant Strains: Preliminary studies have shown that derivatives of this compound can effectively combat resistant strains of bacteria. The binding affinity and interactions with target proteins have been analyzed through in silico studies, highlighting the potential for drug development .

Medicinal Chemistry and Drug Development

This compound serves as a starting material for synthesizing novel compounds aimed at treating various diseases. Its derivatives have been explored for their potential as histone deacetylase inhibitors (HDAC inhibitors), which are crucial in cancer therapy .

Synthesis Pathways:

- Synthesis of HDAC Inhibitors: The compound can be modified to create analogs that inhibit HDAC enzymes, which are implicated in tumor progression. This modification has led to promising results in preclinical models .

Reference Standards in Analytical Chemistry

In addition to its biological applications, this compound is used as a reference standard in analytical chemistry. It aids in the calibration of instruments and validation of methods used for detecting sulfonamide compounds in various matrices .

Structural Comparisons and Variants

The unique structure of this compound allows for the exploration of similar compounds with varying halogen substitutions or functional groups. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide | Bromine and two methoxy groups | Different substitution pattern affects reactivity |

| 5-Chloro-2,4-dimethoxybenzene-1-sulfonamide | Chlorine instead of bromine | May exhibit different antibacterial properties |

| 5-Bromo-N-methylthiophene-2-sulfonamide | Thiophene ring instead of benzene | Potentially different biological activities |

These comparisons illustrate how slight variations can lead to significant differences in biological activity and chemical behavior.

Mécanisme D'action

The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target enzymes. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The substituent pattern and functional groups significantly influence physicochemical properties such as solubility, stability, and reactivity. Below is a comparative table of key compounds:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy groups in the target compound enhance solubility in polar solvents compared to chloro or fluoro substituents (e.g., 5-Bromo-2-chlorobenzene-1-sulfonyl chloride) .

- Reactivity : The sulfonyl chloride group in 5-Bromo-2-chlorobenzene-1-sulfonyl chloride is more reactive toward nucleophiles than the sulfonamide group, making it a versatile intermediate .

- Biological Activity : The hydroxyl and chloro substituents in 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide may enhance target binding in enzyme inhibition compared to the parent compound .

Activité Biologique

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a compound of considerable interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom and two methoxy groups attached to a benzene ring, with a sulfonamide functional group. This structure contributes to its reactivity and biological interactions.

2. Antimicrobial Properties

Sulfonamides are known for their antibacterial activities. In particular, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated efficacy against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . This suggests that this compound may also possess antimicrobial properties worth exploring.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies involving similar sulfonamides. For example, sulfonamides have been shown to inhibit carbonic anhydrase (CA) isoenzymes effectively, with Ki values indicating strong binding affinity . The inhibition of metabolic enzymes can play a crucial role in treating conditions like glaucoma and Alzheimer's disease.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit fatty acid synthase (FASN) and other enzymes involved in lipid metabolism, potentially impacting metabolic disorders .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a critical mechanism for anticancer agents. Compounds structurally related to this compound have been reported to activate apoptotic pathways through reactive oxygen species (ROS) generation .

Case Study 1: Anticancer Activity

A study involving bromophenols demonstrated their ability to inhibit the growth of various human cancer cell lines. The compounds induced cell cycle arrest and apoptosis through ROS-mediated pathways and modulation of signaling pathways associated with cell survival .

Case Study 2: Antimicrobial Efficacy

Research on novel sulfonamides revealed their effectiveness against multidrug-resistant bacteria. In vitro assays showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the sulfonamide structure can enhance efficacy against resistant strains .

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves sulfonation and subsequent functionalization. For brominated sulfonamides, a common approach includes reacting a brominated phenol derivative with chlorosulfonic acid under controlled conditions (e.g., ice-cooling to prevent side reactions). Purification via flash chromatography (using gradients of ethyl acetate/hexane) is recommended to isolate the product . Key parameters include reaction time (16–24 hours), stoichiometric excess of chlorosulfonic acid (7:1 molar ratio), and careful quenching to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy groups at C2/C4, bromine at C5). Aromatic protons appear as doublets or double-doublets in the δ 7.0–8.0 ppm range, while methoxy protons resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for CHBrNOS at m/z 308.94) and fragmentation patterns .

- FT-IR : Confirm sulfonamide N-H stretches (~3300 cm) and S=O vibrations (~1350–1150 cm) .

Q. How can HPLC be utilized to assess the purity of this compound?

Methodological Answer: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A gradient elution (e.g., 10–90% acetonitrile in water with 0.1% trifluoroacetic acid) separates impurities. Purity >95% is acceptable for most research applications. Validate with a calibration curve using a certified reference standard .

Q. What are the solubility profiles of this compound in common solvents?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For kinetic studies, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers. Solubility tests should be conducted at 25°C using a shake-flask method with UV-Vis quantification .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

Methodological Answer: Implement a 2 factorial design to evaluate critical variables (e.g., temperature, reagent molar ratio, reaction time). For example:

- Factors : Temperature (40°C vs. 80°C), chlorosulfonic acid ratio (5:1 vs. 7:1), time (12 vs. 24 hours).

- Response : Yield (%) measured via HPLC.

Statistical analysis (ANOVA) identifies significant interactions. For instance, increased temperature may reduce side-product formation but require shorter reaction times .

Q. How do substituents (bromo, methoxy) influence the compound’s biological activity?

Methodological Answer:

- Bromine : Enhances electrophilicity for nucleophilic substitution reactions, potentially increasing binding affinity in enzyme inhibition assays.

- Methoxy Groups : Improve solubility via hydrogen bonding and modulate electronic effects (e.g., resonance stabilization).

Use comparative SAR studies with analogs (e.g., chloro or nitro derivatives) to isolate substituent effects. Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) validate hypotheses .

Q. What strategies resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Standardization : Adopt consistent solvent systems (e.g., USP phosphate buffer pH 7.4) and temperature controls.

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or micelle formation that may skew solubility measurements. Cross-validate with isothermal titration calorimetry (ITC) .

Q. How does X-ray crystallography elucidate the compound’s reactivity in catalytic systems?

Methodological Answer: Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide N-H and methoxy O). For example, the C-S bond length (~1.76 Å) and dihedral angles between aromatic rings indicate conjugation effects that influence electron transfer in catalytic cycles .

Q. What methodologies assess the compound’s adsorption behavior on catalytic surfaces?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time adsorption kinetics on gold or silica surfaces.

- X-ray Photoelectron Spectroscopy (XPS) : Identify surface-bound species (e.g., sulfonamide S 2p peaks at ~168 eV).

- DFT Calculations : Model adsorption energies and orientation on metal oxides (e.g., TiO) .

Q. How can computational methods predict reaction mechanisms involving this sulfonamide?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and intermediates. For example, calculate activation energies for sulfonate ester formation or bromine displacement. Validate with kinetic isotope effects (KIEs) and Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.